Chemical structure and properties of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5
Chemical structure and properties of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5
An In-Depth Technical Guide to 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5: Structure, Properties, and Application
Introduction: The Analytical Imperative in Paclitaxel Research
Paclitaxel, a potent anti-mitotic agent first isolated from the bark of the Pacific yew tree (Taxus brevifolia), remains a cornerstone of chemotherapy for various cancers, including ovarian, breast, and lung cancer.[1][2] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3][4] The clinical efficacy and toxicity of paclitaxel are closely linked to its concentration in biological matrices. Therefore, the accurate and precise quantification of paclitaxel in preclinical and clinical studies is paramount for understanding its pharmacokinetics, metabolism, and bio-distribution.[2][5]
This guide provides a detailed technical overview of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5, a specialized, high-purity molecule designed to meet the rigorous demands of modern bioanalytical science. We will explore its unique chemical structure, the strategic rationale behind its design, and its principal application as a superior internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.
Part 1: Molecular Profile and Physicochemical Characteristics
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is a derivative of paclitaxel, modified at two key positions to optimize its function as an analytical standard. The full chemical name is (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-(benzamido-2,3,4,5,6-d5)-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(((2,2,2-trichloroethoxy)carbonyl)oxy)-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[6][7]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate.[8]
Two critical modifications define this molecule:
-
Deuterium Labeling (d5): Five hydrogen atoms on the N-benzoyl group have been replaced with deuterium, a stable, heavy isotope of hydrogen.[4] This increases the molecular weight by five Daltons without significantly altering the molecule's chemical properties, such as polarity or chromatographic retention time.[9][10]
-
C7-Troc Group: The hydroxyl group at the C7 position of the paclitaxel core is protected with a 2,2,2-trichloroethoxycarbonyl (Troc) group.[11] The Troc group is a robust protecting group, stable under various conditions, which makes the molecule an excellent synthetic intermediate or a stable standard for assays where the C7 hydroxyl is not the site of interest.[12][13][14]
The combination of these features results in a molecule that is chemically similar to paclitaxel but isotopically distinct, making it the ideal internal standard for mass spectrometry-based assays.[3][9]
Physicochemical Data Summary
The properties of the non-deuterated parent compound, 7-Troc-Paclitaxel, provide a close approximation for its deuterated analogue.
| Property | Value | Source |
| Molecular Formula | C₅₀H₄₆D₅Cl₃NO₁₆ | Derived from[11] |
| Molecular Weight | ~1034.33 g/mol | Derived from[11] |
| Exact Mass (Non-deuterated) | 1027.235168 Da | [11] |
| Appearance | Solid | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Storage Temperature | -20°C | [4][15] |
Part 2: The Role of a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, particularly LC-MS/MS, an internal standard (IS) is essential to correct for variability during sample processing and analysis.[10] An ideal IS should behave identically to the analyte during extraction, chromatography, and ionization, but be clearly distinguishable by the mass spectrometer.
Why 7-Troc-Paclitaxel-d5 is a Superior Internal Standard:
-
Co-elution: Because its polarity and chemical structure are nearly identical to native paclitaxel, it co-elutes from the HPLC column. This ensures that any matrix effects (ion suppression or enhancement) experienced by the analyte are also experienced by the IS, allowing for accurate correction.[10]
-
Similar Extraction Recovery: The IS mimics the analyte's behavior during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), correcting for any sample loss.[1][16]
-
No Isotopic Interference: The +5 Dalton mass difference is sufficient to prevent any overlap between the mass signals of the analyte and the IS, ensuring unambiguous detection.[10][17]
-
High Stability: Deuterium labels are stable and do not exchange under typical analytical conditions. The Troc group provides additional stability at the C7 position.
Part 3: Experimental Protocol for Paclitaxel Quantification
This section outlines a robust, validated protocol for the quantification of paclitaxel in human plasma using 7-Troc-Paclitaxel-d5 (or a similar deuterated standard like Paclitaxel-d5) as an internal standard, based on established LC-MS/MS methodologies.[1][17][18][19]
Workflow Overview
Step-by-Step Methodology
-
Preparation of Standards and Solutions:
-
Prepare a primary stock solution of paclitaxel and the internal standard (IS) in methanol (e.g., 1 mg/mL).[16]
-
Perform serial dilutions in methanol to create working solutions for the calibration curve (e.g., ranging from 0.1 ng/mL to 10 ng/mL).[1]
-
Prepare a working IS solution (e.g., 10 ng/mL in methanol).
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 200 µL of human plasma (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.[18]
-
Spike each sample with 20 µL of the IS working solution (except for blank samples).
-
Add 1.3 mL of tert-butyl methyl ether (TBME) as the extraction solvent.[18][19]
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (TBME) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 75:25 methanol:water with 0.1% formic acid) for injection.[18]
-
LC-MS/MS System Parameters
The following tables summarize typical starting parameters for the analysis. These must be optimized for the specific instrument used.
Table 1: HPLC Parameters
| Parameter | Recommended Setting | Rationale / Source |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm) | Provides good retention and peak shape for paclitaxel.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid improves peak shape and ionization efficiency.[18][19] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Common organic solvents for reversed-phase.[18][19] |
| Flow Rate | 0.4 mL/min | Typical for analytical scale columns.[18][19] |
| Gradient | Isocratic (e.g., 75% B) or a shallow gradient | A fast gradient or isocratic method allows for high throughput.[1][18] |
| Injection Volume | 5-10 µL | Standard volume for LC-MS analysis. |
| Column Temp | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Run Time | 2-6 minutes | Enables rapid sample analysis.[1][16] |
Table 2: Mass Spectrometer Parameters (Triple Quadrupole)
| Parameter | Recommended Setting | Rationale / Source |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Paclitaxel readily forms protonated molecules [M+H]⁺.[17] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity.[17] |
| MRM Transition (Paclitaxel) | m/z 854.6 → 286.1 or 876.2 → 307.9 (as Na⁺ adduct) | Parent ion and a stable product ion for quantification.[17][18] |
| MRM Transition (IS, d5) | m/z 859.6 → 291.1 or 882.2 → 313.9 (as Na⁺ adduct) | +5 Da shift from the analyte for both parent and product ions.[17][18] |
| Collision Energy | Optimize experimentally | Tune to maximize the signal for the specific product ion. |
| Dwell Time | ~100-200 ms | Balances sensitivity with the number of points across the peak. |
Part 4: Chemistry of the Troc Protecting Group
The 2,2,2-trichloroethoxycarbonyl (Troc) group is a valuable tool in organic synthesis, particularly for protecting hydroxyl and amino groups.[13][20]
-
Introduction: The Troc group is typically introduced by reacting the alcohol (like the C7-OH of a paclitaxel precursor) with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base like pyridine.[12]
-
Stability: It is stable under acidic and some basic conditions that would cleave other common protecting groups like Boc (acid-labile) or Fmoc (base-labile), making it "orthogonal" to them.[12]
-
Deprotection (Cleavage): The Troc group is most commonly removed under reductive conditions. The use of zinc dust in acetic acid or THF/water is a classic method.[12][13] This proceeds via a reductive beta-elimination mechanism.[12] Milder, non-reducing methods have also been developed, such as using trimethyltin hydroxide or tetrabutylammonium fluoride (TBAF), which can be advantageous when working with sensitive substrates.[6][7][20]
The presence of the Troc group in the title compound indicates its likely origin as a synthetic intermediate or a specifically designed stable standard.[14][21][22]
Conclusion
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 represents a convergence of synthetic chemistry and analytical science. The strategic incorporation of a stable isotopic label (d5) and a robust protecting group (Troc) yields a molecule with exceptional utility. As an internal standard, it provides the foundation for developing highly accurate, precise, and robust bioanalytical methods for paclitaxel quantification. The ability to reliably measure drug concentrations is a critical, non-negotiable requirement in drug development, and tools like this are indispensable for advancing cancer therapy and ensuring patient safety.
References
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Randall, F. T., & Wiemer, A. J. (2018). Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. Organic Letters, 20(24), 8043–8046. Retrieved from [Link]
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Randall, F. T., & Wiemer, A. J. (2018). Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. PubMed. Retrieved from [Link]
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Kadokawa, J., et al. (2010). Widely Applicable Deprotection Method of 2,2,2-Trichloroethoxycarbonyl (Troc) Group Using Tetrabutylammonium Fluoride. Taylor & Francis Online. Retrieved from [Link]
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ResearchGate. (n.d.). A Highly Sensitive LC-MS/MS Method for Quantitative Analysis of Paclitaxel – Application to Preclinical Studies on Bio-distribution of Paclitaxel in Rat Nerve Tissue. Retrieved from [Link]
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SynZeal. (n.d.). 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5. Retrieved from [Link]
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AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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PubChem. (n.d.). N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical Approaches to Paclitaxel. Retrieved from [Link]
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PMC. (n.d.). Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry. Retrieved from [Link]
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